molecular formula C8H18O4P- B8815937 dibutyl phosphate

dibutyl phosphate

Cat. No.: B8815937
M. Wt: 209.20 g/mol
InChI Key: JYFHYPJRHGVZDY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dibutyl phosphate is an organophosphorus compound characterized by the presence of two butoxy groups attached to a phosphorus atom. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is particularly noted for its stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

dibutyl phosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus oxychloride with butanol in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the transesterification of dibutyl phosphite with butanol. This reaction is catalyzed by acids or bases and is carried out under mild conditions to yield dibutoxyphosphinate.

Industrial Production Methods

In industrial settings, dibutoxyphosphinate is produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

dibutyl phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it to phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the butoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

dibutyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.

    Biology: It serves as a precursor for the synthesis of biologically active phosphine compounds.

    Medicine: Research is ongoing into its potential use in drug development, particularly as inhibitors of certain enzymes.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which dibutoxyphosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The butoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl Phosphate: Similar in structure but with different reactivity and applications.

    Tributyl Phosphate: Used as a solvent and plasticizer, with distinct chemical properties.

    Dibutyl Phosphite: Another related compound with different synthetic applications.

Uniqueness

This compound is unique due to its specific combination of butoxy groups and phosphorus, which confer distinct chemical and physical properties. Its stability and reactivity make it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H18O4P-

Molecular Weight

209.20 g/mol

IUPAC Name

dibutyl phosphate

InChI

InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)/p-1

InChI Key

JYFHYPJRHGVZDY-UHFFFAOYSA-M

Canonical SMILES

CCCCOP(=O)([O-])OCCCC

physical_description

Liquid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.